1-Pyrrolidinepropionic acid, ethyl ester 1-Pyrrolidinepropionic acid, ethyl ester
Brand Name: Vulcanchem
CAS No.: 6317-35-7
VCID: VC2312400
InChI: InChI=1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3
SMILES: CCOC(=O)CCN1CCCC1
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

1-Pyrrolidinepropionic acid, ethyl ester

CAS No.: 6317-35-7

Cat. No.: VC2312400

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrrolidinepropionic acid, ethyl ester - 6317-35-7

Specification

CAS No. 6317-35-7
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name ethyl 3-pyrrolidin-1-ylpropanoate
Standard InChI InChI=1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3
Standard InChI Key MVPICKVDHDWCJQ-UHFFFAOYSA-N
SMILES CCOC(=O)CCN1CCCC1
Canonical SMILES CCOC(=O)CCN1CCCC1

Introduction

Chemical Identity and Structure

1-Pyrrolidinepropionic acid, ethyl ester is identified by the CAS registry number 6317-35-7. The compound possesses a molecular formula of C9H17NO2 with a molecular weight of 171.24 g/mol . Its structure consists of a five-membered pyrrolidine ring (containing one nitrogen atom) connected to a propionic acid ethyl ester chain. This arrangement creates a molecule with both aliphatic and heterocyclic components, contributing to its unique chemical properties and biological activities.

Table 1: Chemical Identifiers of 1-Pyrrolidinepropionic acid, ethyl ester

ParameterValue
CAS Registry Number6317-35-7
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
IUPAC Nameethyl 3-pyrrolidin-1-ylpropanoate
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3
InChIKeyMVPICKVDHDWCJQ-UHFFFAOYSA-N
SMILESCCOC(=O)CCN1CCCC1

The compound is also known by several synonyms including ethyl pyrrolidine-1-propionate, ethyl 3-(pyrrolidin-1-yl)propanoate, and ethyl 1-pyrrolidinepropionate . These alternative names are commonly used in scientific literature and commercial catalogues.

Synthesis Methods

The synthesis of 1-Pyrrolidinepropionic acid, ethyl ester can be achieved through several methods, with the most common approach involving the reaction between pyrrolidine and ethyl acrylate in the presence of a Lewis acid catalyst. This Michael addition reaction proceeds through the nucleophilic attack of the pyrrolidine nitrogen on the β-carbon of the α,β-unsaturated ester.

Michael Addition Reaction

The synthesis via Michael addition follows this general reaction pathway:

  • Pyrrolidine acts as a nucleophile and attacks the β-carbon of ethyl acrylate

  • The resulting intermediate undergoes proton transfer to form the final product

  • The reaction typically occurs at room temperature or with mild heating, and may require several hours for completion

Purification Techniques

After synthesis, 1-Pyrrolidinepropionic acid, ethyl ester can be purified using standard techniques such as:

  • Column chromatography using silica gel

  • Distillation under reduced pressure

  • Recrystallization from appropriate solvent systems

Biological Activities and Applications

Research indicates that 1-Pyrrolidinepropionic acid, ethyl ester exhibits several potential biological activities that make it significant in medicinal chemistry. The pyrrolidine ring is known to interact with various neurotransmitter systems, contributing to the compound's pharmacological profile.

Neuroprotective Effects

The compound shows potential neuroprotective properties, which may be attributed to its structural features that enable interaction with neuronal receptors and signaling pathways. The pyrrolidine moiety, in particular, is found in various neuroactive compounds, suggesting a role in modulating neural activity.

Comparison with Similar Compounds

Table 2: Comparison of 1-Pyrrolidinepropionic acid, ethyl ester with Related Compounds

CompoundMolecular FormulaStructural DifferenceNotable Characteristics
1-Pyrrolidinepropionic acid, ethyl esterC9H17NO2Base compoundPotential neuroprotective effects; interactions with neurotransmitter systems
1-Pyrrolidinebutanoic acid, ethyl esterC10H19NO2One carbon longer chainDifferent biological activity profile compared to the propionic analog
1-Piperidinepropanoic acid, ethyl esterC10H19NO2Contains a six-membered piperidine ring instead of five-membered pyrrolidineDifferent receptor binding profile due to altered ring geometry

Research Applications

1-Pyrrolidinepropionic acid, ethyl ester has potential applications in various research fields:

  • Medicinal Chemistry: As a scaffold for developing novel therapeutic agents, particularly for neurological disorders.

  • Biochemical Research: As a tool for studying neurotransmitter systems and their modulation.

  • Organic Synthesis: As an intermediate in the synthesis of more complex bioactive molecules.

SupplierProduct NumberQuantityPurityPrice (USD)
TRCB4406805mgNot specified$45
TRCB44068050mgNot specified$90
Matrix Scientific037261500mgNot specified$150
American Custom Chemicals CorporationCHM00905761g95.00%$721.57
American Custom Chemicals CorporationCHM00905762.5g95.00%$983.88

This pricing information suggests that the compound is primarily used in research settings where small quantities are sufficient for experimental purposes .

Future Research Directions

Based on its structural features and preliminary biological activity data, several promising research directions for 1-Pyrrolidinepropionic acid, ethyl ester can be identified:

  • Structure-Activity Relationship Studies: Synthesis and evaluation of analogs with modified structural features to optimize biological activity.

  • Mechanism of Action: Detailed investigation of the compound's interactions with specific neuroreceptors and cellular signaling pathways.

  • Therapeutic Applications: Exploration of potential applications in treating specific neurological disorders or other conditions where modulation of neurotransmitter systems might be beneficial.

  • Drug Delivery Systems: Investigation of the compound's incorporation into novel drug delivery systems to enhance its efficacy and bioavailability.

Challenges in Research and Development

Despite its promising properties, several challenges remain in the further development of 1-Pyrrolidinepropionic acid, ethyl ester for therapeutic applications:

  • Limited in vivo data on pharmacokinetics and toxicity profiles

  • Potential for off-target effects due to the reactivity of the pyrrolidine moiety

  • Scale-up challenges for large-scale synthesis if commercial applications are pursued

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